BenchChemオンラインストアへようこそ!

2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Conformational Analysis

2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide (CAS 1234987-42-8, molecular formula C₂₄H₂₀N₄O₃S, molecular weight 444.51 g/mol) is a synthetic, research-use-only member of the imidazole‑2‑thio‑N‑phenylacetamide (imidazole thioacetanilide, ITA) class. The molecule features a 1,5‑diaryl‑1H‑imidazole core bearing an ortho‑tolyl group at N‑1, a 3‑nitrophenyl substituent at C‑5, and a 2‑thio‑N‑phenylacetamide side‑chain.

Molecular Formula C24H20N4O3S
Molecular Weight 444.51
CAS No. 1234987-42-8
Cat. No. B2693637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide
CAS1234987-42-8
Molecular FormulaC24H20N4O3S
Molecular Weight444.51
Structural Identifiers
SMILESCC1=CC=CC=C1N2C(=CN=C2SCC(=O)NC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-]
InChIInChI=1S/C24H20N4O3S/c1-17-8-5-6-13-21(17)27-22(18-9-7-12-20(14-18)28(30)31)15-25-24(27)32-16-23(29)26-19-10-3-2-4-11-19/h2-15H,16H2,1H3,(H,26,29)
InChIKeyYNKJBLFNLQDCQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Profile of 2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide (CAS 1234987-42-8)


2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide (CAS 1234987-42-8, molecular formula C₂₄H₂₀N₄O₃S, molecular weight 444.51 g/mol) is a synthetic, research-use-only member of the imidazole‑2‑thio‑N‑phenylacetamide (imidazole thioacetanilide, ITA) class . The molecule features a 1,5‑diaryl‑1H‑imidazole core bearing an ortho‑tolyl group at N‑1, a 3‑nitrophenyl substituent at C‑5, and a 2‑thio‑N‑phenylacetamide side‑chain. This substitution pattern places it among a cluster of positional isomers that differ solely in the location of the methyl group on the N‑aryl ring (ortho vs. meta vs. para) . ITA derivatives have been explored as non‑nucleoside HIV‑1 reverse transcriptase inhibitors, antimicrobial agents, and anticancer leads [1], though no published biological data exist for this specific CAS number as of mid‑2026.

Why Positional Isomerism Prevents Direct Substitution of CAS 1234987-42-8 with its p‑Tolyl or m‑Tolyl Analogs


Within the 1,5‑diaryl‑imidazole‑2‑thio‑N‑phenylacetamide chemotype, the position of the methyl substituent on the N‑1 phenyl ring (ortho, meta, or para) is not a silent structural variation. In related imidazole thioacetanilide HIV‑1 reverse transcriptase inhibitor series, the nature and position of the N‑1 aryl substituent directly modulated antiviral potency, with EC₅₀ values spanning more than an order of magnitude depending on the substitution pattern [1]. Ortho substitution introduces a steric clash that twists the N‑aryl ring out of coplanarity with the imidazole core, altering both the conformational landscape and the electron density on the thioether sulfur – a key pharmacophoric element for target engagement [2]. Consequently, a procurer who substitutes the ortho‑tolyl compound with the para‑tolyl (CAS not independently registered) or N‑phenyl analog (CAS 1235635-56-9) is selecting a molecule with a demonstrably different conformational ensemble and, based on class SAR, potentially different target-binding and biological-readout profiles. Without batch‑specific comparative biological data, the structural difference alone constitutes a scientifically valid reason to avoid unverified interchange.

Quantitative Differentiation Evidence for 2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide Against Its Closest Analogs


Ortho-Tolyl vs. Para-Tolyl N1-Substitution: Steric Parameter (Taft Es) Differentiation

The target compound carries an ortho‑tolyl group at the imidazole N‑1 position. The closest commercially cataloged analogs bear a para‑tolyl (CAS not registered) or an unsubstituted phenyl group (CAS 1235635-56-9) at the same position . The Taft steric parameter (Es) for an ortho‑methyl substituent is approximately –1.24, whereas for a para‑methyl it is effectively 0.00 (reference H), and for hydrogen it is 0.00 [1]. This large negative Es value quantifies the significant steric bulk introduced by the ortho‑methyl group, which forces the N‑aryl ring into a near‑perpendicular orientation relative to the imidazole plane, in contrast to the more coplanar para‑tolyl and phenyl analogs. The consequence is a different spatial presentation of the thio‑N‑phenylacetamide side‑chain to biological targets.

Medicinal Chemistry Structure-Activity Relationship (SAR) Conformational Analysis

Imidazole Thioacetanilide Chemotype: HIV-1 RT Inhibitory Potency as Class-Level Benchmark

While CAS 1234987-42-8 itself lacks published HIV‑1 data, the imidazole thioacetanilide (ITA) class to which it belongs has been quantitatively characterized. In a series of 2‑(1‑aryl‑1H‑imidazol‑2‑ylthio)‑N‑phenylacetamides, the most potent compounds (4a5 and 4a2) achieved EC₅₀ values of 0.18 µM and 0.20 µM against HIV‑1 (IIIB) in MT‑4 cell culture, representing a >10‑fold improvement over the lead compound L1 (EC₅₀ = 2.053 µM) and outperforming the reference drugs nevirapine and delavirdine [1]. The SAR study demonstrated that the N‑1 aryl substituent is a critical potency determinant: electron‑withdrawing groups (e.g., chloro, nitro) enhanced activity, while the steric and electronic character of the substitution pattern modulated the EC₅₀. The target compound’s N‑1 ortho‑tolyl group presents a unique steric‑electronic profile not evaluated in the published series, creating a scientifically rational basis for hypothesis‑driven testing against this benchmark.

Antiviral Research HIV-1 Reverse Transcriptase Non-Nucleoside Inhibitors

Antimicrobial Activity of Imidazole-2-thiol Derivatives: Class-Level MIC Benchmarks

A structurally related series of 2‑((5‑acetyl‑4‑methyl‑1‑phenyl‑1H‑imidazol‑2‑yl)thio)‑N‑phenylacetamides was evaluated for in vitro antibacterial and antifungal activity . All 13 compounds (3a–3m) demonstrated activity against Staphylococcus aureus. Selected compounds (3a–3e, 3h–3j) exhibited inhibition of Escherichia coli and Pseudomonas aeruginosa, and compounds 3a–3d, 3f–3j, and 3m showed antifungal activity against Candida albicans superior to the standard griseofulvin. The SAR revealed that electron‑withdrawing substituents (chloro, nitro) on the N‑phenylacetamide ring and the nature of the N‑1 aryl group significantly influenced the antimicrobial spectrum. Compound 3b, bearing a 4‑chlorophenyl group at the amide position, displayed the broadest activity and was active against methicillin‑resistant S. aureus (MRSA) and extended‑spectrum β‑lactamase (ESBL)‑producing strains. The target compound’s 3‑nitrophenyl group at imidazole C‑5 and ortho‑tolyl group at N‑1 constitute a different electronic‑steric combination not explicitly covered in this study, warranting direct comparative MIC determination.

Antimicrobial Resistance Antibacterial Screening Imidazole Derivatives

Purity and Quality Specification: Vendor-Disclosed Purity vs. Industry Baseline for Research Chemicals

For research‑use‑only compounds lacking published biological data, purity is a primary procurement differentiator. The catalog specification for CAS 1234987-42-8 is ≥95% purity, as listed by the supplier CheMenu (Catalog No. CM617700) . The analogous N‑phenyl compound (CAS 1235635-56-9, Catalog No. CM617084) is also listed at 95% purity . The p‑tolyl and m‑tolyl analogs are not registered with independent purity certifications from accessible non‑excluded sources. In the absence of higher‑resolution quality metrics (e.g., 97%+, HPLC trace, residual solvent analysis), the 95% specification places this compound at the standard industry threshold for screening‑grade building blocks, but does not confer a quantitative purity advantage over its closest available analog.

Chemical Purity Quality Control Procurement Standards

Patent Landscape: Imidazolyl-Substituted Phenylacetamide Scaffold Freedom-to-Operate

The general scaffold of imidazolyl‑substituted phenylacetamides is covered by US Patent 5,420,149 (filed 1993, expired) [1], which claims compounds of formula (I) wherein the imidazole ring may be substituted with nitro, halogen, or alkyl groups, and the acetamide side‑chain may bear various aryl substituents. The target compound’s specific combination of 3‑nitrophenyl at C‑5, ortho‑tolyl at N‑1, and N‑phenylacetamide at the 2‑thio position falls within the genus claim but was not individually exemplified. The 2‑thio‑substituted imidazole patent family (WO2002064597, RU2003128068, etc.) claimed immunomodulating and cytokine‑release‑inhibiting imidazole derivatives, but again did not specifically claim the ortho‑tolyl / 3‑nitrophenyl / N‑phenylacetamide combination [2]. This creates a permissive intellectual property environment for research use of CAS 1234987-42-8, with the caveat that composition‑of‑matter claims for specific therapeutic applications should be verified before commercial development.

Intellectual Property Patent Analysis Chemical Scaffold

Evidence-Driven Application Scenarios for CAS 1234987-42-8 in Scientific Research and Industrial Procurement


SAR Probe for Ortho-Substituent Effects in Imidazole Thioacetanilide Lead Optimization

The unique ortho‑tolyl substitution pattern of CAS 1234987-42-8, which introduces a Taft Es of approximately –1.24 relative to the para‑tolyl analog, makes it an ideal structural probe for mapping the steric tolerance of biological targets within the ITA chemotype. A medicinal chemistry team conducting a systematic SAR exploration of N‑1 aryl substituents would procure this compound alongside its meta‑tolyl, para‑tolyl, and unsubstituted phenyl analogs to construct a complete steric‑electronic matrix. This approach is directly informed by the HIV‑1 RT inhibitor SAR precedent, where N‑1 substituent identity shifted EC₅₀ by ≥10‑fold [1].

Diversity-Oriented Screening Library Expansion with an Under-Explored Imidazole Scaffold

For high‑throughput screening campaigns targeting antimicrobial or antiviral pathways, CAS 1234987-42-8 adds structural diversity that is underrepresented in commercial libraries. The compound combines a 3‑nitrophenyl group (a privileged fragment in nitroimidazole antimicrobials [2]) with an ortho‑tolyl N‑1 substituent not present in the published antimicrobial imidazole‑2‑thiol series . Procurement of this specific isomer ensures that the screening deck captures conformational space that would be missed if only the para‑tolyl or N‑phenyl analogs were purchased.

Synthetic Intermediate for Downstream Derivatization via Nitro Group Reduction

The 3‑nitrophenyl group at C‑5 of the imidazole ring provides a chemically orthogonal handle for further elaboration. Reduction to the corresponding 3‑amino derivative (via H₂/Pd‑C or SnCl₂) yields a primary aromatic amine that can be acylated, sulfonylated, or converted to a diazonium salt for diverse coupling reactions . The ortho‑tolyl group remains stable under these conditions, allowing the construction of focused libraries with the N‑1 ortho‑steric constraint maintained throughout the derivatization sequence. This synthetic versatility, combined with the ≥95% purity specification , supports its use as a building block for combinatorial chemistry.

Computational Chemistry and Molecular Docking Template

The well‑defined conformational bias introduced by the ortho‑tolyl group (near‑perpendicular N‑aryl ring orientation) makes CAS 1234987-42-8 a valuable test case for validating docking scoring functions and molecular dynamics force fields that must accurately handle atropisomer‑like steric effects. Comparative docking studies against the HIV‑1 RT binding site (PDB entries in the 1HNJ/1W3R family ), using the ortho‑tolyl, para‑tolyl, and N‑phenyl analogs as a matched molecular trio, can quantify the sensitivity of predicted binding poses to the N‑1 aryl dihedral angle, informing the development of more robust in silico screening protocols.

Quote Request

Request a Quote for 2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.